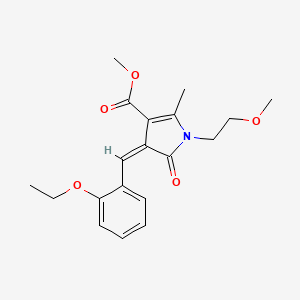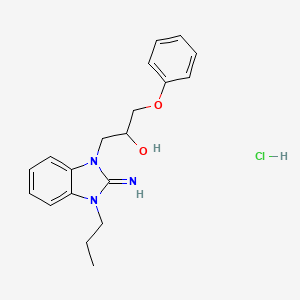![molecular formula C29H30N2O3S B4888398 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4888398.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, also known as DBHQ, is a chemical compound that has been widely used in scientific research. It is a highly potent and selective inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. DBHQ has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been used in a wide range of scientific research applications. One of its primary uses is in the study of ROS production in cells. By inhibiting NADPH oxidase, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide can help researchers understand the role of ROS in various cellular processes. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has also been used in studies of inflammation, cardiovascular disease, and cancer. In addition, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been used as a tool to investigate the role of NADPH oxidase in various animal models.
Mecanismo De Acción
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide works by inhibiting the enzyme NADPH oxidase, which is responsible for the production of ROS in cells. Specifically, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide binds to the enzyme's active site and prevents it from converting oxygen into superoxide. This results in a decrease in ROS production and a reduction in oxidative stress.
Biochemical and Physiological Effects:
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to reducing ROS production, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve endothelial function. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has also been shown to reduce the growth of cancer cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of NADPH oxidase, making it an ideal tool for studying the role of ROS in cellular processes. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for researchers. However, there are also limitations to using N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in lab experiments. Its potency can make it difficult to determine the optimal concentration for use in experiments, and its effects on other cellular processes must be carefully considered.
Direcciones Futuras
There are several future directions for research involving N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide. One area of interest is the role of NADPH oxidase in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been shown to reduce oxidative stress and improve cognitive function in animal models of these diseases, suggesting that it could be a potential therapeutic agent. Another area of interest is the development of more potent and selective inhibitors of NADPH oxidase. Finally, the use of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in combination with other drugs or therapies is an area that warrants further investigation.
Conclusion:
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, or N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, is a highly potent and selective inhibitor of NADPH oxidase that has been widely used in scientific research. Its mechanism of action has been extensively studied, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to using N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in lab experiments, it remains an important tool for studying the role of ROS in cellular processes. Future research directions involving N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide include its potential use in neurodegenerative diseases and the development of more potent and selective inhibitors of NADPH oxidase.
Métodos De Síntesis
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide involves several steps. First, 3-(dibenzylamino)-1-propanol is reacted with phenylsulfonyl chloride to form N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using chromatography techniques to obtain pure N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide.
Propiedades
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c32-28(23-30(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)24-31(27-17-9-3-10-18-27)35(33,34)29-19-11-4-12-20-29/h1-20,28,32H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEPVXUPCWRKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~3~-benzyl-N~3~-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4888323.png)
![2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4888326.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4888343.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4888346.png)

![3-[(2-chlorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4888358.png)


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4888378.png)
![1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B4888386.png)
![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B4888402.png)
![3-chloro-4-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4888405.png)